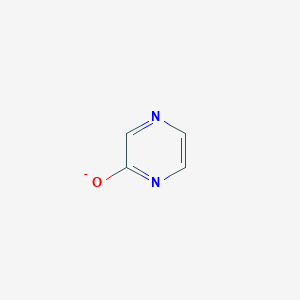

2-Pyrazinolate

Descripción

2-Pyrazinolate is a heterocyclic aromatic compound derived from pyrazine, featuring a six-membered ring with two nitrogen atoms at positions 1 and 2. Its structure enables versatile coordination chemistry, particularly in forming metal complexes with transition metals like Co(II), Cu(II), and Zn(II) . The deprotonated form (pyrazinolate anion) acts as a bidentate ligand, binding metals via nitrogen and oxygen atoms.

Propiedades

Fórmula molecular |

C4H3N2O- |

|---|---|

Peso molecular |

95.08g/mol |

Nombre IUPAC |

pyrazin-2-olate |

InChI |

InChI=1S/C4H4N2O/c7-4-3-5-1-2-6-4/h1-3H,(H,6,7)/p-1 |

Clave InChI |

HUTNOYOBQPAKIA-UHFFFAOYSA-M |

SMILES |

C1=CN=C(C=N1)[O-] |

SMILES canónico |

C1=CN=C(C=N1)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

2-(Pyrazin-2-yliminomethyl)phenol

This Schiff base ligand shares structural motifs with 2-pyrazinolate, including a pyrazine ring and phenolic oxygen. Studies by Asiri (2007) demonstrate its ability to form stable complexes with transition metals, similar to this compound . Key differences include:

- Coordination Sites: The imine nitrogen and phenolic oxygen in 2-(pyrazin-2-yliminomethyl)phenol allow tridentate binding, whereas this compound typically acts as a bidentate ligand.

- Stability: Metal complexes of 2-(pyrazin-2-yliminomethyl)phenol exhibit higher thermal stability due to extended conjugation and π-stacking interactions .

Hydrazone Ligands (e.g., 2-Acetylpyridine and 2-Benzoylpyridine Hydrazones)

Hydrazones derived from pyridine carbonyl compounds (e.g., 2-acetylpyridine hydrazone) share functional similarities with this compound:

- Metal Binding: Both ligands coordinate via nitrogen and oxygen atoms, but hydrazones often exhibit variable denticity (mono- to tridentate) depending on substituents .

- Biological Activity: Hydrazone complexes show pronounced antibacterial and anticancer properties, a trait less documented for this compound derivatives .

Pyridine-Based Ligands

Pyridine derivatives (e.g., 2-benzoylpyridine) lack the second nitrogen atom in the ring, reducing their chelating versatility compared to this compound. However, they form stable complexes with Cu(II) and Zn(II), often used in catalytic oxidation reactions .

Data Table: Key Properties of this compound and Analogues

Research Findings and Limitations

- Metal Affinity: this compound’s affinity for Co(II) (log K ~8.5) is lower than that of hydrazones (log K ~10–12), likely due to reduced electron-donating capacity .

- Structural Flexibility: Unlike rigid pyridine-based ligands, this compound’s ring allows slight distortion, enhancing adaptability in metal-organic frameworks (MOFs) .

- Gaps in Data: Direct spectroscopic or crystallographic data for this compound complexes are sparse, necessitating extrapolation from analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.